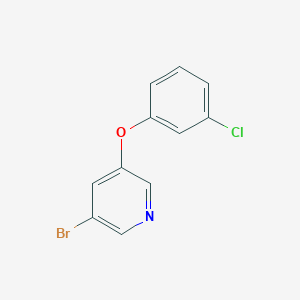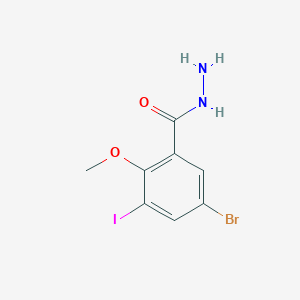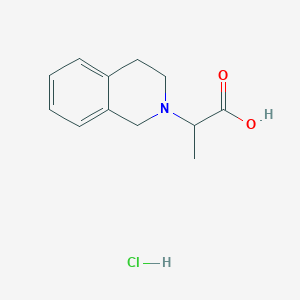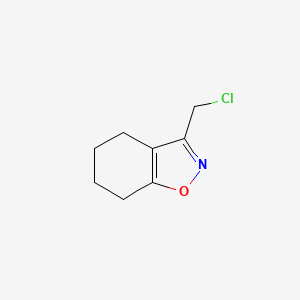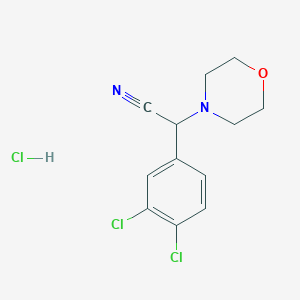
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The dichlorophenyl group would consist of a phenyl (benzene) ring with two chlorine atoms attached. The morpholinyl group would be a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the nitrile group could be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitrile group and the potentially ionizable hydrochloride could influence its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Oxidation of (3,4-dihydroxyphenyl)acetonitrile produces a para-quinomethane product that reacts with morpholine to yield (3,4-dihydroxyphenyl)-morpholin-4-yl-acetonitrile. This is important in understanding key steps of Gates' morphine synthesis (Land et al., 2003).
- The synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride. The synthesized compound has been analyzed using NMR, IR, and X-ray diffraction studies, indicating its potential in biological activities (Mamatha S.V et al., 2019).
Antibacterial and Antitumor Activities
- Research on 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides has shown potential antibacterial properties. These compounds have been synthesized and their structures confirmed through spectroscopic methods (Isakhanyan et al., 2014).
- The antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides has been investigated, showing significant results. These compounds have been synthesized and tested for their biological properties, particularly in antitumor activities (Isakhanyan et al., 2016).
Photophysical Characterization
- The synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine and its photophysical properties have been examined. The study involved structural analysis using X-ray diffraction and investigation of its emission properties, which can be valuable in understanding the photophysical behavior of similar compounds (Chin et al., 2010).
Anti-Inflammatory Studies
- Pyrazolines synthesized from morpholine and other compounds have been evaluated for their anti-inflammatory effects. These studies provide insights into the potential therapeutic applications of morpholine derivatives in inflammation treatment (Somashekhar & Kotnal, 2019).
Corrosion Inhibition
- N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its potential as a corrosion inhibitor for mild steel in hydrochloric acid. The research demonstrates the compound's effectiveness in protecting steel surfaces, indicating its industrial applications (Nasser & Sathiq, 2016).
Mechanism of Action
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIJIHSEUEUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)


![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)
